

# In Vitro Evaluation of Funobactam Against Carbapenem-Resistant Enterobacterales: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Funobactam |           |
| Cat. No.:            | B15623608  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Carbapenem-resistant Enterobacterales (CRE) represent a significant and urgent threat to global public health. The increasing prevalence of resistance mechanisms, particularly the production of carbapenemases, has rendered many last-resort antibiotics ineffective. **Funobactam** (formerly XNW4107) is a novel diazabicyclooctane β-lactamase inhibitor developed to be co-administered with imipenem. This combination aims to restore the activity of imipenem against a broad spectrum of CRE. This technical guide provides a comprehensive overview of the in vitro evaluation of **Funobactam**, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms of action and experimental workflows.

# Mechanism of Action: Restoring Carbapenem Efficacy

Carbapenems, such as imipenem, exert their bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs) located in the bacterial periplasm. This inhibition disrupts the synthesis of the peptidoglycan layer of the bacterial cell wall, leading to cell lysis and death. However, in carbapenem-resistant Enterobacterales, this action is often thwarted by one or more resistance mechanisms.







The primary mechanism of resistance is the production of  $\beta$ -lactamase enzymes, specifically carbapenemases, which hydrolyze the  $\beta$ -lactam ring of carbapenems, rendering them inactive. These enzymes are categorized into Ambler classes A, B, C, and D. **Funobactam** is a potent inhibitor of Ambler Class A, C, and D  $\beta$ -lactamases.[1] By binding to and inactivating these carbapenemases, **Funobactam** protects imipenem from degradation, allowing it to reach its PBP targets and exert its antibacterial effect.

Other significant resistance mechanisms in Enterobacterales include the loss or modification of outer membrane porins (e.g., OmpF and OmpC in E. coli and their homologs in other species), which reduces the influx of carbapenems into the periplasm, and the overexpression of efflux pumps that actively transport the antibiotics out of the cell.





Click to download full resolution via product page

 $\label{thm:mechanism} \mbox{Mechanism of Action of Imipenem/} \mbox{\textbf{Funobactam}}.$ 

# **Data Presentation: In Vitro Susceptibility**



The in vitro efficacy of imipenem in combination with **Funobactam** has been evaluated against various carbapenem-resistant Enterobacterales isolates. The data is typically presented as Minimum Inhibitory Concentrations (MICs), which represent the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism. The addition of **Funobactam** leads to a significant reduction in the MIC of imipenem against many resistant strains.

Table 1: Imipenem/Funobactam MICs against Carbapenem-Resistant Klebsiella pneumoniae

| Isolate ID | Carbapenemas<br>e(s) | Imipenem MIC<br>(mg/L) | Imipenem/Fun<br>obactam (8<br>mg/L) MIC<br>(mg/L) | Fold<br>Reduction in<br>MIC |
|------------|----------------------|------------------------|---------------------------------------------------|-----------------------------|
| KP 827     | KPC-3, SHV,<br>TEM   | >32                    | 1                                                 | >32                         |
| KP 651     | KPC-3, SHV,<br>TEM   | 8                      | 0.25                                              | 32                          |
| KP 741     | KPC-2, SHV,<br>TEM   | >32                    | 16                                                | >2                          |
| KP 648     | KPC-2, SHV,<br>TEM   | 16                     | 1                                                 | 16                          |

Data sourced from Fratoni et al., 2023.[2]

A surveillance study in China reported an imipenem/**funobactam** MIC90 of 2 mg/L against 54 imipenem-non-susceptible K. pneumoniae isolates.[3]

### **Experimental Protocols**

# Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is the gold standard for determining the MIC of antimicrobial agents and is performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).



#### 1. Preparation of Materials:

- Bacterial Strains: Carbapenem-resistant Enterobacterales isolates are stored at -80°C in a suitable cryoprotectant (e.g., skim milk). Prior to testing, isolates are subcultured twice on Trypticase Soy Agar with 5% sheep blood and incubated for 18-24 hours.[2]
- Antimicrobial Agents: Stock solutions of imipenem and Funobactam are prepared according
  to the manufacturer's instructions. Funobactam is typically used at a fixed concentration
  (e.g., 8 mg/L) when tested in combination with imipenem.[2]
- Growth Medium: Cation-adjusted Mueller-Hinton broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious aerobic bacteria.
- Microdilution Plates: Sterile 96-well microdilution plates are used.

#### 2. Inoculum Preparation:

- A standardized inoculum is prepared by suspending several colonies of the test organism in a sterile saline solution.
- The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10<sup>8</sup> CFU/mL.
- This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10<sup>5</sup> CFU/mL in each well of the microdilution plate.

#### 3. Plate Preparation and Inoculation:

- Serial two-fold dilutions of imipenem are prepared in CAMHB in the microdilution plate. For the combination testing, Funobactam is added to each well containing imipenem at a fixed concentration.
- Each well is then inoculated with the standardized bacterial suspension.
- Control wells are included: a growth control well (no antibiotic) and a sterility control well (no bacteria).







- Quality control strains with known MIC values (e.g., P. aeruginosa ATCC 27853 and K. pneumoniae ATCC BAA-1705) are tested concurrently to ensure the accuracy of the results.
   [2]
- 4. Incubation and Interpretation:
- The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
- The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.





Click to download full resolution via product page

Experimental Workflow for MIC Determination.



#### Conclusion

**Funobactam**, in combination with imipenem, demonstrates promising in vitro activity against carbapenem-resistant Enterobacterales, particularly those producing serine-based carbapenemases. The data presented in this guide, along with the detailed experimental protocols, provide a foundation for further research and development of this important new therapeutic agent. Continued surveillance and in vitro testing against a broader range of clinical isolates with diverse resistance mechanisms are crucial to fully understand the potential clinical utility of imipenem/**funobactam** in combating the growing threat of CRE infections.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. In vitro activity and resistance mechanisms of novel antimicrobial agents against metalloβ-lactamase producers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In Vitro Evaluation of Funobactam Against Carbapenem-Resistant Enterobacterales: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15623608#in-vitro-evaluation-of-funobactam-against-carbapenem-resistant-enterobacterales]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com